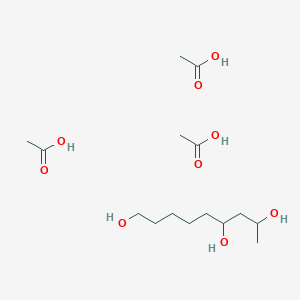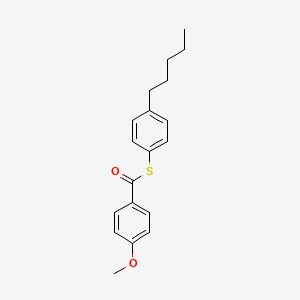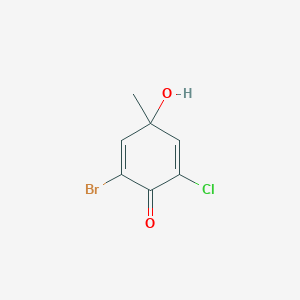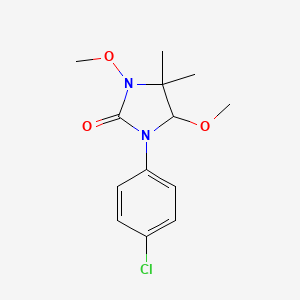![molecular formula C15H17N3O3 B14589017 N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide CAS No. 61151-72-2](/img/structure/B14589017.png)
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxybenzoyl group attached to a pyrrole ring, which is further connected to a glycinamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as the reagent.
Pyrrole Ring Formation: The next step is the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis.
Coupling Reaction: The methoxybenzoyl chloride is then reacted with the pyrrole derivative to form the desired intermediate.
Amidation: Finally, the intermediate is coupled with glycine or its derivatives to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzoyl derivatives
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring may facilitate binding to nucleic acids or proteins, influencing cellular processes . The glycinamide moiety can enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide.
4-Methoxybenzoic acid: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of a methoxybenzoyl group, a pyrrole ring, and a glycinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Eigenschaften
CAS-Nummer |
61151-72-2 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-amino-N-[4-(4-methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-9-14(12(8-17-9)18-13(19)7-16)15(20)10-3-5-11(21-2)6-4-10/h3-6,8,17H,7,16H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QQQHNJVPYVPIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN1)NC(=O)CN)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

